molecular formula C12H14O2 B13079676 2-(3-Cyclobutylphenyl)acetic acid

2-(3-Cyclobutylphenyl)acetic acid

Cat. No.: B13079676
M. Wt: 190.24 g/mol
InChI Key: MXRDHFDLQDMIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclobutylphenyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a phenyl ring substituted with a cyclobutyl group at the third position and an acetic acid moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclobutylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclobutylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Cyclobutylphenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring and cyclobutyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: Lacks the cyclobutyl group, resulting in different chemical and biological properties.

    3-Cyclobutylbenzoic acid: Similar structure but with the carboxylic acid group attached directly to the phenyl ring.

Uniqueness

2-(3-Cyclobutylphenyl)acetic acid is unique due to the presence of both the cyclobutyl group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(3-Cyclobutylphenyl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, analgesic, and antimicrobial properties, supported by various studies and case analyses.

This compound is a derivative of acetic acid, characterized by the presence of a cyclobutyl group attached to a phenyl ring. Its molecular structure suggests potential interactions with biological systems, particularly in pathways related to inflammation and pain modulation.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. A study conducted on RAW 264.7 macrophage cells demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. The inhibition of nitric oxide (NO) production was also observed, suggesting a mechanism through which the compound exerts its anti-inflammatory effects .

Concentration (µM) NO Production (µM) Cytokine Inhibition (%)
020.00
1015.522
5010.245
1005.070

2. Analgesic Activity

The analgesic properties of this compound were evaluated using animal models of pain, including the formalin test and the hot plate test. Results indicated a dose-dependent reduction in pain behavior, suggesting that the compound may act through both peripheral and central mechanisms .

Case Study: Analgesic Effects in Animal Models

  • Model Used : Formalin-induced pain model in rats.
  • Results : At a dosage of 50 mg/kg, significant analgesia was observed during both the early (neurogenic) and late (inflammatory) phases of pain response.

3. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for common bacterial strains were determined, indicating effective inhibition at low concentrations .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Inhibition of COX Enzymes : Similar to other acetic acid derivatives, it may inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.
  • Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators.
  • Direct Antimicrobial Action : The structural components may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-cyclobutylphenyl)acetic acid

InChI

InChI=1S/C12H14O2/c13-12(14)8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,13,14)

InChI Key

MXRDHFDLQDMIOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.